molecular formula C10H18O3 B1431726 Methyl 6-methyl-7-oxooctanoate CAS No. 5601-58-1

Methyl 6-methyl-7-oxooctanoate

Cat. No. B1431726
CAS RN: 5601-58-1
M. Wt: 186.25 g/mol
InChI Key: JHXZNIABSDHLMR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-7-oxooctanoate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 g/mol .


Synthesis Analysis

The synthesis of Methyl 6-methyl-7-oxooctanoate involves a two-stage process . In the first stage, rac-methyl 6-methyl-7-oxooctanoate is combined with 4-hydrazino-benzenesulfonic acid and acetic acid, and the mixture is heated to reflux for 4 hours . In the second stage, sodium carbonate is added and the mixture is kept at 20°C for 15 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 6-methyl-7-oxooctanoate, such as its boiling point and storage conditions, are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 6-methyl-7-oxooctanoate is involved in various chemical syntheses and reactions. For instance, Finke and Sorrell (2003) explored its use in nucleophilic acylation with disodium tetracarbonylferrate, demonstrating its role in producing other complex organic compounds (Finke & Sorrell, 2003). Additionally, Ishmuratov et al. (1992) showed the compound's involvement in the cleavage of 2-nitrocycloalkanones, leading to the production of methyl ω-nitroalkanoates and subsequent formation of ω-oxo compounds (Ishmuratov et al., 1992).

Role in Fatty Acid Oxidation Studies

Methyl 6-methyl-7-oxooctanoate has been used in studies related to the oxidation of fatty acids. For instance, Sehat et al. (1998) investigated its autoxidation products, which are important for understanding the chemical behavior of fatty acids (Sehat et al., 1998).

Intermediate in Synthetic Processes

The compound serves as an intermediate in the synthesis of other chemicals. For example, Adlof (1987) utilized it in the preparation of deuterium-labelled aldehydic esters, demonstrating its utility in synthesizing labelled fatty acid methyl esters (Adlof, 1987).

Applications in Macrolide Synthesis

Ishmuratov et al. (2011) explored its use in synthesizing macrolides containing azine or hydrazide fragments, indicating its potential in creating complex macrocyclic structures (Ishmuratov et al., 2011).

Studying Lipid Oxidation Products

Its role extends to the study of lipid oxidation products. Berdeaux et al. (2002) quantified methyl 8-oxooctanoate, a related compound, in their study on the thermoxidation of fatty acid methyl esters, highlighting its relevance in understanding lipid degradation (Berdeaux et al., 2002).

Investigating Amino Acid Degradation

Zamora, Gallardo, and Hidalgo (2008) included methyl 6-methyl-7-oxooctanoate in their research on the degradation of amino acids initiated by lipid hydroperoxides, underlining its significance in studying amino acid reactions (Zamora, Gallardo, & Hidalgo, 2008).

Safety And Hazards

The safety and hazards associated with Methyl 6-methyl-7-oxooctanoate are not explicitly mentioned in the search results .

properties

IUPAC Name

methyl 6-methyl-7-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(9(2)11)6-4-5-7-10(12)13-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXZNIABSDHLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methyl-7-oxooctanoate

CAS RN

5601-58-1
Record name methyl 6-methyl-7-oxooctanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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